molecular formula C17H13ClF2N2OS B2691362 10-chloro-3-(3,4-difluorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione CAS No. 933027-02-2

10-chloro-3-(3,4-difluorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione

Cat. No. B2691362
M. Wt: 366.81
InChI Key: DRWAZECFGBGHIT-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include other names the compound is known by.



Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions of the reaction.



Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the physical structure of the molecule.



Chemical Reactions Analysis

This involves studying the reactions the compound undergoes. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, and stability. It could also involve studying the compound’s chemical reactivity.


Scientific Research Applications

1. Specific Scientific Field The research is conducted in the field of Bioorganic Chemistry .

3. Methods of Application or Experimental Procedures A novel enzyme engineering strategy was established to modify carbonyl reductase LsCR for the synthesis of (S)-CFPL . The strategy was developed by combining HotSpot, FireProt, and multiple sequence alignment, resulting in the construction of a “small and smart” mutant library including 10 mutations . Due to the low aqueous solubility of the substrate 2-chloro-1-(3,4-difluorophenyl) ethanone (CFPO), isopropanol was used as not only the co-substrate but also co-solvent .

1. Specific Scientific Field The research is conducted in the field of Bioorganic Chemistry .

3. Methods of Application or Experimental Procedures A novel enzyme engineering strategy was established to modify ketoreductase ChKRED20 for the synthesis of (S)-CFPL . The strategy was developed by combining HotSpot, FireProt, and multiple sequence alignment, resulting in the construction of a “small and smart” mutant library . Due to the low aqueous solubility of the substrate 2-chloro-1-(3,4-difluorophenyl) ethanone (CFPO), isopropanol was used as not only the co-substrate but also co-solvent .

1. Specific Scientific Field The research is conducted in the field of Bioorganic Chemistry .

3. Methods of Application or Experimental Procedures A novel enzyme engineering strategy was established to modify ketoreductase ChKRED20 for the synthesis of (S)-CFPL . The strategy was developed by combining HotSpot, FireProt, and multiple sequence alignment, resulting in the construction of a “small and smart” mutant library . Due to the low aqueous solubility of the substrate 2-chloro-1-(3,4-difluorophenyl) ethanone (CFPO), isopropanol was used as not only the co-substrate but also co-solvent .

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It could involve lab testing or data from safety data sheets.


Future Directions

This could involve potential applications of the compound, areas for further research, or possible modifications to its structure to enhance its properties.


Please consult with a professional chemist or a relevant expert for accurate information. This is a general guide and may not apply to all compounds.


properties

IUPAC Name

6-chloro-10-(3,4-difluorophenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-11-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClF2N2OS/c1-17-8-14(10-3-2-4-11(18)15(10)23-17)21-16(24)22(17)9-5-6-12(19)13(20)7-9/h2-7,14H,8H2,1H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRWAZECFGBGHIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3=C(O1)C(=CC=C3)Cl)NC(=S)N2C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClF2N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

10-chloro-3-(3,4-difluorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione

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